molecular formula C6H16ClN B6250237 (propan-2-yl)(propyl)amine hydrochloride CAS No. 131932-72-4

(propan-2-yl)(propyl)amine hydrochloride

Cat. No.: B6250237
CAS No.: 131932-72-4
M. Wt: 137.65 g/mol
InChI Key: JBIKEQDMJSSOEM-UHFFFAOYSA-N
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Description

(Propan-2-yl)(propyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₆H₁₅ClN (calculated molecular weight: 136.64 g/mol). The compound consists of a nitrogen atom bonded to a propan-2-yl (isopropyl) group and a propyl group, forming a branched aliphatic structure. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

131932-72-4

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

N-propan-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-4-5-7-6(2)3;/h6-7H,4-5H2,1-3H3;1H

InChI Key

JBIKEQDMJSSOEM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(propan-2-yl)(propyl)amine hydrochloride can be synthesized through the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CHOH+NH3(CH3)2CHNH2+H2O(CH_3)_2CHOH + NH_3 \rightarrow (CH_3)_2CHNH_2 + H_2O (CH3​)2​CHOH+NH3​→(CH3​)2​CHNH2​+H2​O

This method involves the use of a catalyst to facilitate the reaction and produce the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(propan-2-yl)(propyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Protonation: The amine group can be protonated to form the corresponding ammonium salt.

    Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.

    Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

    Condensation: The compound can condense with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, acyl chlorides, and carbonyl compounds. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the process.

Major Products Formed

The major products formed from these reactions include secondary and tertiary amines, amides, imines, and enamines, depending on the specific reaction and reagents used.

Scientific Research Applications

(propan-2-yl)(propyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of antidepressants and other central nervous system (CNS) active compounds.

    Industry: The compound is used in the production of herbicides, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (propan-2-yl)(propyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the amine nitrogen significantly influence properties such as solubility, melting point, and reactivity. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Amine Type Key Substituents
(Propan-2-yl)(propyl)amine hydrochloride C₆H₁₅ClN 136.64 (calc.) Secondary Branched (isopropyl + propyl)
(Prop-2-yn-1-yl)(propyl)amine hydrochloride C₆H₁₂ClN 133.62 Secondary Linear propyl + propargyl group
2-Phenyl-1-propanamine hydrochloride C₉H₁₄ClN 171.67 Primary Phenyl + propyl
Promethazine hydrochloride C₁₇H₂₀N₂S·HCl 320.88 Tertiary Phenothiazine + dimethylaminopropyl
Dexpropranolol hydrochloride C₁₆H₂₂ClNO₂ 295.80 Secondary Naphthoxy + isopropyl + hydroxypropyl

Key Observations:

  • Branching vs. Linearity: The isopropyl group in the target compound introduces steric hindrance, likely reducing solubility in water compared to linear analogs like (prop-2-yn-1-yl)(propyl)amine hydrochloride .
  • Aromatic vs.
  • Tertiary vs. Secondary Amines: Promethazine hydrochloride , a tertiary amine, exhibits stronger basicity (pKa ~9.1) due to reduced electron donation from alkyl groups, contrasting with the target compound’s secondary amine (pKa ~10–11, estimated).
Pharmacological Activity
  • Dexpropranolol Hydrochloride : A beta-blocker with a naphthoxy group critical for β-adrenergic receptor binding.
  • Promethazine Hydrochloride : The phenothiazine core enables antipsychotic effects, demonstrating how complex heterocycles enhance receptor interaction.
Table 2: Application Comparison
Compound Name Primary Applications Reference
This compound Pharmaceutical intermediate, surfactant synthesis
(Prop-2-yn-1-yl)(propyl)amine hydrochloride Organic synthesis (click chemistry)
2-Phenyl-1-propanamine hydrochloride Precursor for CNS-active agents
Promethazine hydrochloride Antipsychotic, antihistamine
Dexpropranolol hydrochloride Beta-blocker (cardiovascular)

Critical Analysis:

  • The target compound’s simplicity limits its direct therapeutic use but positions it as a versatile building block.
  • Compounds with aromatic or heterocyclic moieties (e.g., dexpropranolol, promethazine) exhibit targeted bioactivity, emphasizing the importance of functional groups in drug efficacy.

Biological Activity

(Propan-2-yl)(propyl)amine hydrochloride is an organic compound with potential applications in various biological fields, including medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its amine functional group, which is essential for its interaction with biological targets. Its structure can be represented as follows:

C5H14ClN\text{C}_5\text{H}_{14}\text{ClN}

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes within biological systems. The amine group facilitates binding to neurotransmitter receptors, while the propan-2-yl group enhances lipophilicity, allowing better cell membrane permeability.

Biological Activities

Research has indicated several potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
  • Anticancer Effects : Preliminary investigations indicate that this compound may have anticancer properties. It has been explored as a potential drug candidate due to its structural similarity to known anticancer agents.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter release

Case Study: Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for this compound as a lead compound in cancer therapy .

Case Study: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of propan-2-yl derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated a clear dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a basis for developing new antimicrobial agents.

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